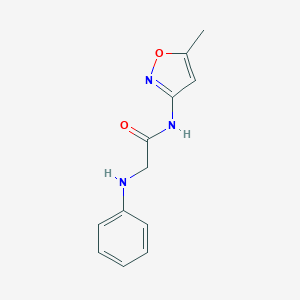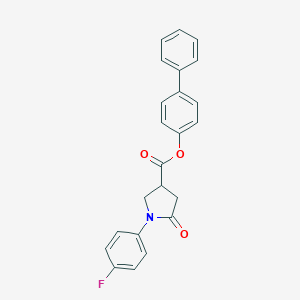
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as EBP, is a synthetic compound that belongs to the class of benzothiazole-based compounds. EBP has been widely studied for its potential use in various scientific research applications.
作用機序
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, studies have shown that this compound can modulate the activity of various signaling pathways involved in neuronal survival and regeneration. This compound can activate the PI3K/Akt signaling pathway, which plays a crucial role in promoting neuronal survival and growth. This compound can also inhibit the activity of the JNK signaling pathway, which is involved in neuronal apoptosis and degeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can increase the expression of various neurotrophic factors such as BDNF and NGF, which are essential for neuronal survival and growth. This compound can also reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in neuroinflammation and neuronal damage. This compound can also improve mitochondrial function and reduce oxidative stress, which are crucial factors in neuronal health.
実験室実験の利点と制限
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable and can be stored for extended periods without significant degradation. However, this compound also has some limitations. This compound is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of this compound.
将来の方向性
There are several future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One of the primary directions is to study the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of this compound in these diseases and to elucidate the exact mechanism of action of this compound. Another direction is to study the potential use of this compound in other fields such as cancer research and cardiovascular disease. Further studies are needed to determine the potential applications of this compound in these fields. Overall, this compound is a promising compound with several potential applications in scientific research.
合成法
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the condensation of 6-ethoxy-2-aminobenzothiazole with phenylacetyl chloride in the presence of a base to form the corresponding benzothiazole-based compound. The subsequent steps involve the reaction of this intermediate with pyrrolidinecarboxylic acid and formation of the final compound, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by various stressors. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C20H19N3O3S |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3S/c1-2-26-15-8-9-16-17(11-15)27-20(21-16)22-19(25)13-10-18(24)23(12-13)14-6-4-3-5-7-14/h3-9,11,13H,2,10,12H2,1H3,(H,21,22,25) |
InChIキー |
NQAYUEAMBREEFR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)



